
Naringenin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naringenin-d4 is a deuterated form of naringenin, a flavonoid predominantly found in citrus fruits such as grapefruits and oranges. This compound is known for its potent antioxidant, anti-inflammatory, and antiviral properties. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and metabolism research .
準備方法
Synthetic Routes and Reaction Conditions: Naringenin-d4 can be synthesized through several methods. One common approach involves the deuteration of naringenin using deuterated reagents. The process typically includes the following steps:
Deuteration of Starting Materials: The starting materials, such as deuterated benzaldehyde and deuterated acetophenone, are prepared.
Condensation Reaction: These deuterated starting materials undergo a condensation reaction in the presence of a base, forming deuterated chalcone.
Cyclization: The deuterated chalcone is then cyclized under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Naringenin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naringenin chalcone-d4.
Reduction: It can be reduced to form dihydro-naringenin-d4.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products:
Oxidation: Naringenin chalcone-d4.
Reduction: Dihydro-naringenin-d4.
Substitution: Acetylated or benzoylated derivatives of this compound.
科学的研究の応用
Naringenin-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: this compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals, particularly in the formulation of antioxidant and anti-inflammatory products
作用機序
Naringenin-d4 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antiviral Activity: It interferes with viral replication and assembly, particularly in the case of dengue virus.
Molecular Targets and Pathways: this compound targets various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway
類似化合物との比較
Naringenin-d4 is compared with other similar compounds such as:
Naringin: A glycoside form of naringenin, found in citrus fruits. Naringin has similar antioxidant and anti-inflammatory properties but differs in its glycosidic structure.
Hesperetin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory activities. Hesperetin differs in its hydroxylation pattern.
Quercetin: A flavonoid found in many fruits and vegetables, known for its potent antioxidant and anti-inflammatory properties. Quercetin has a different structure with additional hydroxyl groups.
Uniqueness of this compound: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly useful in metabolic and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis in biological systems, providing valuable insights into the compound’s behavior and effects .
特性
分子式 |
C15H12O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC名 |
(2S)-5,7-dihydroxy-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1/i1D,2D,3D,4D |
InChIキー |
FTVWIRXFELQLPI-MNZXJJDISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)[2H])[2H])O)[2H] |
正規SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
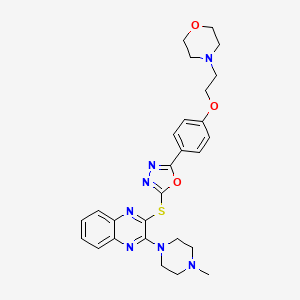

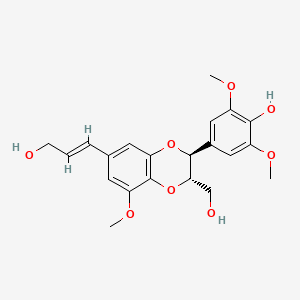

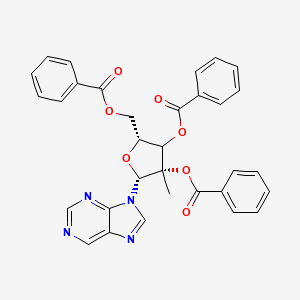
![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
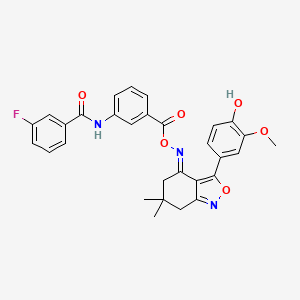
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)
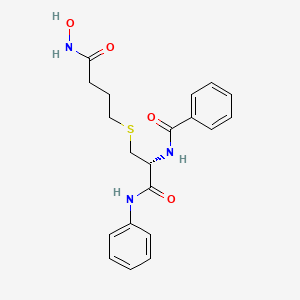

![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
